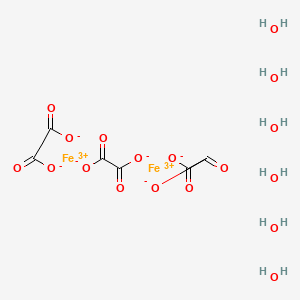
L-ORNITHINESULFATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-ORNITHINESULFATE is an organic amine compound, also known as L-ornithine sulfate. It is a salt formed from the amino acid L-ornithine and sulfuric acid. This compound is a white crystalline powder that is soluble in water and alcohol but insoluble in ether. It is primarily used in the pharmaceutical and food industries due to its beneficial effects on human health, particularly the liver and heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-ORNITHINESULFATE is typically synthesized by reacting L-ornithine with sulfuric acid. The reaction conditions and processes can vary depending on the manufacturer and the specific production process .
Industrial Production Methods: One industrial method involves mixing and reacting an arginine solution with arginase to obtain a conversion solution. The pH of this solution is then adjusted to acidity to obtain a mixed solution of L-ornithine salt and urea. This mixture is separated using an electrodialysis device to obtain an L-ornithine salt solution and a urea solution. The L-ornithine salt solution is then crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-ORNITHINESULFATE can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of this compound, while reduction can produce different reduced forms .
Wissenschaftliche Forschungsanwendungen
L-ORNITHINESULFATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in studies related to amino acid metabolism and the urea cycle.
Medicine: It has therapeutic applications in treating liver diseases, hyperammonemia, and hepatic encephalopathy. .
Wirkmechanismus
L-ORNITHINESULFATE exerts its effects primarily through its role in the urea cycle. It helps in the disposal of excess nitrogen by converting ammonia into urea, which is then excreted from the body. This process involves several enzymes, including arginase, which converts L-ornithine to urea and citrulline. This compound also acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and function .
Vergleich Mit ähnlichen Verbindungen
L-ornithine: A non-protein amino acid involved in the urea cycle.
L-citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-arginine: An amino acid that is a precursor to nitric oxide and plays a role in the urea cycle.
Comparison: L-ORNITHINESULFATE is unique in its combined properties of L-ornithine and sulfate. While L-ornithine, L-citrulline, and L-arginine are all involved in the urea cycle, this compound has additional benefits due to the presence of sulfate, which can aid in detoxification processes and provide additional therapeutic benefits .
Eigenschaften
CAS-Nummer |
185423-58-9 |
|---|---|
Molekularformel |
C5H14N2O6S |
Molekulargewicht |
230.23946 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B1143005.png)
![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)
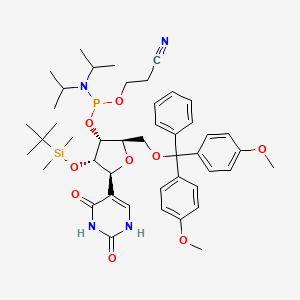
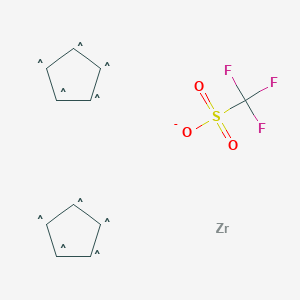

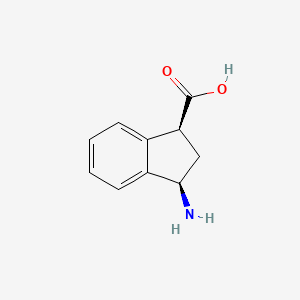
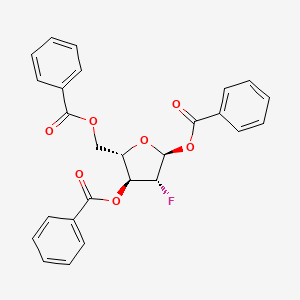
![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)

